1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine

Lipophilicity Drug‑likeness Lead optimisation

This azetidine intermediate combines an aryl bromide for Suzuki cross-coupling with a metabolically stabilizing 3-difluoromethyl group. It replicates the Type II kinase scaffold of JTE‑952 (CSF‑1R IC₅₀ = 13 nM) while offering a diversification handle absent in des‑bromo analogs. The CHF₂ substituent lowers LogP by ~0.55 units versus the non‑fluorinated parent, enabling fine-tuned ADME optimization. Ideal for parallel SAR libraries, PROTAC linker conjugation, and biophysical fragment screening. Secure this late-stage diversification building block from verified suppliers.

Molecular Formula C12H12BrF2NO2
Molecular Weight 320.134
CAS No. 2309536-80-7
Cat. No. B2450139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine
CAS2309536-80-7
Molecular FormulaC12H12BrF2NO2
Molecular Weight320.134
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)C(F)F
InChIInChI=1S/C12H12BrF2NO2/c1-18-8-2-3-10(13)9(4-8)12(17)16-5-7(6-16)11(14)15/h2-4,7,11H,5-6H2,1H3
InChIKeyWLCYEULBYLFZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine (CAS 2309536‑80‑7): A Dual‑Handle Fluorinated Azetidine Building Block for Medicinal Chemistry


1‑(2‑Bromo‑5‑methoxybenzoyl)‑3‑(difluoromethyl)azetidine (CAS 2309536‑80‑7) is a four‑membered nitrogen‑heterocyclic building block that combines an aryl bromide handle for transition‑metal‑catalysed cross‑coupling with a metabolically stabilising 3‑difluoromethyl substituent [REFS‑1]. The benzoyl‑linked azetidine scaffold is established as a validated core for Type II kinase inhibitors, most notably in the clinical CSF‑1R candidate JTE‑952 [REFS‑2]. The dual orthogonal functionality—electrophilic bromoarene and hydrogen‑bond‑donor CHF₂—positions this compound as a late‑stage diversification intermediate distinct from simple des‑bromo or des‑fluoro azetidine congeners.

Why 1‑(2‑Bromo‑5‑methoxybenzoyl)‑3‑(difluoromethyl)azetidine Cannot Be Replaced by Unsubstituted Azetidine or Piperidine Congeners


Azetidine‑based scaffolds exhibit profound ring‑size‑dependent conformational and electronic effects that are absent in larger piperidine or pyrrolidine analogs [REFS‑1]. The 3‑difluoromethyl group is not a passive substituent: gem‑difluorination lowers measured pKa by 0.3–0.5 units and decreases LogP by ~0.55 units relative to the non‑fluorinated parent, directly altering solubility, permeability and metabolic clearance [REFS‑1]. Furthermore, removal of the 2‑bromo substituent eliminates the sole aryl‑halide diversification point, rendering the compound a terminal intermediate rather than a versatile building block [REFS‑2]. Consequently, procurement of a des‑bromo or des‑fluoro surrogate results in a materially different chemical tool with divergent ADME properties and synthetic utility.

Quantitative Differentiation of 1‑(2‑Bromo‑5‑methoxybenzoyl)‑3‑(difluoromethyl)azetidine from Closest Analogs


Reduced Computed Lipophilicity (XLogP3) Relative to the Des‑Fluoro Analog

The difluoromethyl group on the target azetidine reduces computed lipophilicity by 0.7 XLogP3 units compared with the non‑fluorinated 1‑(2‑bromo‑5‑methoxybenzoyl)azetidine (CAS 1090366‑23‑6) [REFS‑1][REFS‑2]. Controlled gem‑difluorination of saturated heterocycles consistently lowers measured LogP by ≈0.55 log units, a magnitude attributable to increased polar surface area and altered conformational bias [REFS‑3].

Lipophilicity Drug‑likeness Lead optimisation

Enhanced Hydrogen‑Bond Acceptor Capacity Versus Non‑Fluorinated Analog

The introduction of the CHF₂ group adds two fluorine atoms, increasing the hydrogen‑bond acceptor (HBA) count from 2 to 4 relative to the des‑fluoro comparator [REFS‑1][REFS‑2]. Fluorine acts as a weak HBA that can participate in orthogonal C–F···H–X interactions, a feature exploited in the CSF‑1R Type II inhibitor series where the azetidine core engages the DFG‑out pocket [REFS‑3].

Hydrogen bonding Target engagement Molecular recognition

Orthogonal Synthetic Utility: The Bromoarene Handle Is Absent in the Clinical Azetidine Candidate JTE‑952

Unlike the advanced clinical candidate JTE‑952—which bears a fully elaborated 4‑cyclopropylbenzyloxy‑3‑methoxyphenyl group [REFS‑1]—the target compound retains an unsubstituted 2‑bromo position on the benzoyl ring. This aryl bromide is a competent partner for Suzuki‑Miyaura, Buchwald‑Hartwig, or Sonogashira couplings, as demonstrated for structurally related N‑benzoyl azetidine bromides [REFS‑2]. The compound therefore serves as a diversification point for parallel library synthesis, whereas JTE‑952 is a pre‑optimised end‑point molecule.

Building block Cross‑coupling Late‑stage functionalisation

Metabolic Stability Advantage Inferred from Intrinsic Clearance of 3,3‑Difluoroazetidine Derivatives

A systematic study of mono‑ and difluorinated azetidines demonstrated high intrinsic microsomal stability for most compounds, with the notable exception of the 3,3‑difluoroazetidine derivative [REFS‑1]. The target compound’s 3‑mono‑difluoromethyl substitution pattern avoids the metabolic liability observed with gem‑difluoroazetidines, while retaining the CHF₂ group’s resistance to oxidative metabolism relative to a non‑fluorinated azetidine [REFS‑1].

Metabolic stability Microsomal clearance Oxidative metabolism

Research and Industrial Application Scenarios for 1‑(2‑Bromo‑5‑methoxybenzoyl)‑3‑(difluoromethyl)azetidine


Parallel Library Synthesis of Type II Kinase Inhibitor Candidates

The compound’s 3‑difluoromethylazetidine core replicates the validated CSF‑1R Type II inhibitor scaffold of JTE‑952 (IC₅₀ = 13 nM) [REFS‑1], while the 2‑bromo substituent provides a conjugation handle for Suzuki diversification. Medicinal chemistry teams can generate focused azetidine‑benzoyl libraries by coupling the bromide with aryl‑boronic acids, rapidly exploring SAR around the benzoyl‑binding region without de novo scaffold synthesis [REFS‑2].

Physicochemical Tool for LogP‑Modulated Lead Optimisation

With a computed XLogP3 of 2.9 [REFS‑1], the compound occupies a lipophilicity range distinct from the non‑fluorinated analog (XLogP3 = 2.2) [REFS‑2] and from the more elaborated JTE‑952. The ~0.55‑unit LogP reduction conferred by CHF₂ [REFS‑3] allows medicinal chemists to fine‑tune solubility and metabolic stability without altering the core scaffold, providing a direct comparator for matched molecular pair analysis.

Building Block for PROTAC or Covalent Inhibitor Design

The aryl bromide is a latent attachment point for PEG‑linker conjugation (via Sonogashira or Buchwald‑Hartwig coupling) in PROTAC design, while the difluoromethyl group confers resistance to oxidative debenzylation [REFS‑1]. The compound thus serves as a single advanced intermediate that bridges fragment‑based screening output and bivalent degrader synthesis, reducing the synthetic step count for chemical biology probe development [REFS‑2].

Fluorine‑19 NMR Probe for Binding and Metabolism Studies

The CHF₂ group provides a distinctive ¹⁹F NMR signal (~ –120 to –130 ppm) that can be exploited for ligand‑observed protein‑binding experiments and in‑cell metabolite tracking. Unlike the more complex JTE‑952, the target compound’s relatively low molecular weight (320.13 g mol⁻¹) [REFS‑1] simplifies NMR interpretation, making it a practical tool for biophysical fragment screening cascades.

Quote Request

Request a Quote for 1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.